5,7-Dibromo-1-benzofuran-2-carbaldehyde
Description
Properties
IUPAC Name |
5,7-dibromo-1-benzofuran-2-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Br2O2/c10-6-1-5-2-7(4-12)13-9(5)8(11)3-6/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFVXVCJFPBOTLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=C(OC2=C(C=C1Br)Br)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Br2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.93 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,7-dibromo-1-benzofuran-2-carbaldehyde typically involves the bromination of 1-benzofuran-2-carbaldehyde. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific conditions to ensure selective bromination at the desired positions.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale bromination reactions under controlled conditions to achieve high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The aldehyde group in 5,7-dibromo-1-benzofuran-2-carbaldehyde can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products:
Oxidation: 5,7-dibromo-1-benzofuran-2-carboxylic acid.
Reduction: 5,7-dibromo-1-benzofuran-2-methanol.
Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
5,7-Dibromo-1-benzofuran-2-carbaldehyde belongs to the benzofuran family, which has been extensively studied for its potential therapeutic properties. Benzofuran derivatives have shown promise in treating various diseases due to their diverse biological activities.
- Anticancer Activity : Compounds containing the benzofuran structure have been reported to exhibit anticancer properties. For example, certain benzofuran derivatives have been identified as potent inhibitors of cancer cell proliferation and migration. The introduction of bromine atoms often enhances these biological activities by increasing the lipophilicity and reactivity of the compounds .
- Antimicrobial Properties : The brominated benzofuran derivatives, including this compound, have demonstrated notable antimicrobial activities. Studies indicate that the presence of bromine significantly improves the efficacy against various pathogens, including bacteria and fungi. For instance, modifications to the benzofuran structure have led to a marked increase in activity against Staphylococcus aureus and Candida albicans .
Synthetic Organic Chemistry
This compound serves as a valuable intermediate in synthetic organic chemistry. Its unique structure allows for various chemical transformations:
- Synthesis of Novel Compounds : This compound can be utilized as a starting material for synthesizing other biologically active molecules. Its reactivity can be exploited in palladium-catalyzed coupling reactions or nucleophilic substitutions to develop new pharmacophores .
- Development of Functional Materials : The benzofuran scaffold has been integrated into functional polymers and materials due to its electronic properties. Research has shown that benzofuran derivatives can be used in organic light-emitting diodes (OLEDs) and as components in molecular electronics .
Case Studies and Research Findings
Several studies highlight the applications of this compound and its derivatives:
Mechanism of Action
The mechanism of action of 5,7-dibromo-1-benzofuran-2-carbaldehyde is not fully understood. its biological activity is likely related to its ability to interact with specific molecular targets and pathways. The presence of bromine atoms and the aldehyde group may play a role in its reactivity and interaction with biological molecules.
Comparison with Similar Compounds
1-Benzofuran-2-carbaldehyde: Lacks the bromine atoms, making it less reactive in certain substitution reactions.
5,7-Dibromo-1-benzofuran-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.
2-Benzofurancarboxaldehyde: Similar core structure but without the bromine atoms.
Uniqueness: 5,7-Dibromo-1-benzofuran-2-carbaldehyde is unique due to the presence of two bromine atoms and an aldehyde group, which confer distinct reactivity and potential biological activities. This makes it a valuable compound for research and industrial applications.
Biological Activity
5,7-Dibromo-1-benzofuran-2-carbaldehyde is a compound of increasing interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, synthesis, and applications in various fields.
Chemical Structure and Properties
This compound features two bromine atoms and an aldehyde group attached to a benzofuran ring. This unique structure enhances its reactivity and biological potential. The presence of bromine can influence the compound's interaction with biological targets, making it a valuable candidate for drug discovery and development.
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. While the exact mechanisms are not fully elucidated, several studies suggest that the compound may exhibit:
- Antitumor Activity : Preliminary research indicates that benzofuran derivatives can inhibit key enzymes involved in cancer cell proliferation, such as GSK-3β. This inhibition can lead to reduced tumor growth in various cancer cell lines .
- Antimicrobial Properties : Similar compounds have shown effectiveness against a range of bacteria and fungi. The antimicrobial activity is often assessed using standard methods that evaluate growth inhibition at specific concentrations .
- Cytotoxic Effects : The compound has been noted for its cytotoxic properties against specific cell lines, suggesting potential applications in cancer therapy .
Antitumor Activity
A study highlighted the synthesis and evaluation of benzofuran derivatives as GSK-3β inhibitors. Some derivatives exhibited IC50 values in the low nanomolar range against pancreatic cancer cell lines, demonstrating significant antiproliferative effects. The structure–activity relationship (SAR) analysis indicated that modifications on the benzofuran moiety could enhance potency and selectivity against cancer targets .
Antimicrobial Activity
In antimicrobial testing, compounds related to this compound were subjected to various bacterial strains. The results indicated that certain derivatives showed promising activity against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum potential .
Comparative Analysis
To understand the uniqueness of this compound better, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1-Benzofuran-2-carbaldehyde | Lacks bromine substituents | Limited reactivity |
| 5,7-Dibromo-1-benzofuran-2-carboxylic acid | Contains carboxylic acid instead of aldehyde | Potentially different biological effects |
| 2-Benzofurancarboxaldehyde | Similar core structure without bromines | Reduced reactivity |
This table illustrates how the presence of bromine atoms and functional groups like aldehydes or carboxylic acids can significantly influence biological activity.
Case Study 1: Antitumor Efficacy
In a recent study involving pancreatic cancer cells, compounds derived from benzofurans were assessed for their ability to inhibit GSK-3β. Results indicated that modifications at specific positions on the benzofuran ring could lead to enhanced inhibitory effects. For instance, compounds with hydroxymethyl groups showed improved potency compared to their unsubstituted counterparts .
Case Study 2: Antimicrobial Screening
Another study focused on evaluating the antimicrobial properties of various benzofuran derivatives. Compounds were tested against several bacterial strains using broth microdilution methods. The findings revealed that certain derivatives exhibited significant bacteriostatic effects at concentrations as low as 512 mg/L .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5,7-Dibromo-1-benzofuran-2-carbaldehyde, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via electrophilic aromatic bromination of 1-benzofuran-2-carbaldehyde. A common approach involves using bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of a Lewis acid catalyst (e.g., FeBr₃) under controlled temperatures (0–25°C) to achieve regioselective bromination at the 5- and 7-positions. Solvent choice (e.g., dichloromethane or acetic acid) and stoichiometry are critical to avoid over-bromination. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate) ensures high yield and purity .
Q. What spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : The aldehyde proton appears as a singlet near δ 10.2 ppm, while bromine-induced deshielding splits aromatic protons into distinct multiplets (δ 7.5–8.5 ppm). ¹³C NMR confirms the aldehyde carbon (δ ~190 ppm) and Br-substituted carbons (δ 120–130 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion [M+H]⁺ at m/z 307.84 (C₉H₅Br₂O₂). Isotopic patterns for Br₂ (1:2:1 ratio) are diagnostic .
- Elemental Analysis : Confirms Br content (~51.8%) and matches theoretical values .
Advanced Research Questions
Q. How can regioselectivity challenges during bromination of benzofuran derivatives be addressed?
- Methodological Answer : The aldehyde group at position 2 directs bromination to the electron-rich 5- and 7-positions via resonance and inductive effects. However, competing side reactions (e.g., oxidation of the aldehyde) may occur. To mitigate this:
- Use mild brominating agents (e.g., NBS with catalytic H₂SO₄).
- Monitor reaction progress with TLC or in-situ FTIR to detect aldehyde oxidation (appearance of a carboxylic acid C=O stretch at ~1700 cm⁻¹).
- Computational modeling (DFT) can predict substituent effects on regioselectivity, as demonstrated in related dibrominated benzofuran systems .
Q. How should researchers resolve contradictions in spectral data for brominated benzofuran derivatives?
- Methodological Answer : Discrepancies in NMR signals (e.g., unexpected splitting or shifts) may arise from:
- Tautomerism : The aldehyde group may exist in equilibrium with enol forms in protic solvents. Use deuterated DMSO or CDCl₃ to stabilize the aldehyde tautomer.
- Impurities : Trace solvents or byproducts (e.g., dibrominated isomers) can distort signals. Employ 2D NMR (COSY, HSQC) to assign peaks unambiguously .
- Dynamic Effects : Rotameric interconversion of substituents at room temperature. Variable-temperature NMR (e.g., –40°C to 25°C) can "freeze" conformers for clearer analysis .
Q. What strategies enable functionalization of the aldehyde group in this compound for downstream applications?
- Methodological Answer : The aldehyde can be:
- Oxidized : Converted to a carboxylic acid using KMnO₄ in acidic conditions (yielding 5,7-dibromo-1-benzofuran-2-carboxylic acid) for coordination chemistry applications .
- Condensed : Reacted with amines (e.g., hydrazines) to form Schiff bases, which serve as ligands for metal complexes. Optimize pH (6–7) and solvent (ethanol/water) to prevent aldehyde dimerization .
- Reduced : Sodium borohydride (NaBH₄) reduces the aldehyde to a hydroxymethyl group (–CH₂OH), enabling further alkylation or glycosylation studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
